molecular formula C19H28N2O2S B2563082 1-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one CAS No. 2034292-18-5

1-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one

Cat. No.: B2563082
CAS No.: 2034292-18-5
M. Wt: 348.51
InChI Key: IAHCIJZUXYTPQK-UHFFFAOYSA-N
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Description

The compound 1-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one features a unique hybrid structure combining azetidine and 4-methoxypiperidine moieties with a propan-1-one backbone.

Properties

IUPAC Name

1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]-3-(4-methylsulfanylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2S/c1-23-17-9-11-20(12-10-17)16-13-21(14-16)19(22)8-5-15-3-6-18(24-2)7-4-15/h3-4,6-7,16-17H,5,8-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHCIJZUXYTPQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2CN(C2)C(=O)CCC3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H26N2O3SC_{18}H_{26}N_{2}O_{3}S, with a molecular weight of approximately 350.48 g/mol. The structure features a piperidine ring, an azetidine moiety, and a methylthio-substituted phenyl group, which are critical for its biological interactions.

Anticancer Activity

Recent studies have shown that derivatives of compounds similar to This compound exhibit significant anticancer properties. For instance:

  • Inhibition of Tumor Growth : Compounds with similar structures have demonstrated the ability to inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .
  • Mechanisms of Action : The biological activity is thought to be mediated through multiple pathways:
    • Caspase Activation : Apoptosis induction has been linked to the activation of caspases 3, 8, and 9 .
    • Kinase Inhibition : Some derivatives have shown to inhibit specific kinases involved in cancer progression, such as ERK1/2, which is crucial for cell survival and proliferation .
Cell LineIC50 (µM)Mechanism of Action
MCF-710.28Induction of apoptosis via caspase activation
A5498.107Inhibition of ERK1/2 signaling
HepG210.79Cell cycle arrest at G1 phase

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the substituents on the azetidine and piperidine rings can significantly enhance or diminish biological activity. The presence of electron-donating groups like methoxy enhances anticancer efficacy compared to electron-withdrawing groups .

Case Studies

Several case studies highlight the promising biological activities associated with this compound:

  • Case Study on MCF-7 Cells :
    • A derivative was tested against MCF-7 cells, showing an IC50 value significantly lower than standard chemotherapeutics like doxorubicin, suggesting higher potency.
    • The study revealed that the compound induced apoptosis through mitochondrial pathways .
  • In Vivo Studies :
    • Animal models treated with similar compounds exhibited reduced tumor sizes compared to control groups, further supporting the anticancer potential observed in vitro .
  • Clinical Relevance :
    • Investigations into the pharmacokinetics and toxicity profiles are ongoing, aiming to establish safe dosage ranges for potential clinical applications.

Comparison with Similar Compounds

Key Observations :

  • The azetidine-piperidine combination in the target compound may enhance metabolic stability compared to morpholine or piperazine derivatives, as smaller rings like azetidine reduce steric hindrance .
  • Piperazine/piperidine moieties are critical for enzyme inhibition (e.g., MAO-B, AChE), while azetidine may favor kinase binding due to its constrained geometry .

Computational and Spectroscopic Analysis

  • DFT studies () validate the role of exact exchange in predicting thermochemical properties, which could guide optimization of the target compound’s electronic profile.
  • MultiWfn () enables electron density topology analysis, critical for understanding interactions at kinase active sites.

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